N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide

Descripción general

Descripción

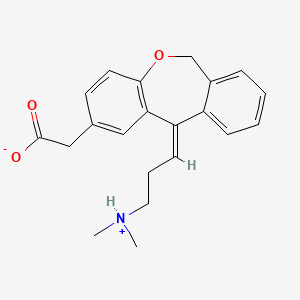

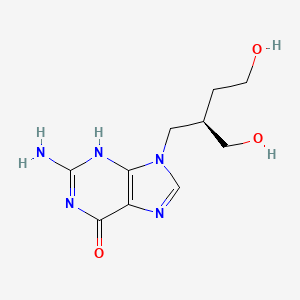

“N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide” is a pyrimidine dicarboxamide that inhibits matrix metalloproteinase-13 (MMP-13, also known as collagenase-3) with an IC 50 value of 8 nM . It binds to pockets that are unique to MMP-13, rather than the catalytic zinc, and thus is specific for MMP-13 over other MMPs .

Molecular Structure Analysis

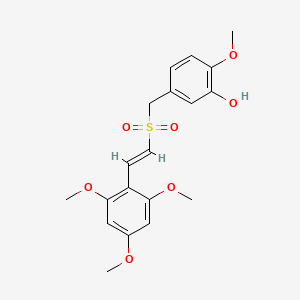

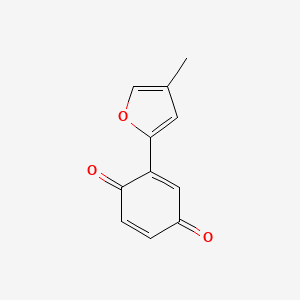

The molecular formula of this compound is C22H20F2N4O2 . It belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives . These are compounds containing a pyrimidine ring which bears a carboxylic acid group (or a derivative thereof) .Aplicaciones Científicas De Investigación

Treatment of Osteoarthritis

MMP-13 Inhibitor has been identified as a promising target for the treatment of osteoarthritis . Osteoarthritis is a common degenerative disease characterized by the destruction of articular cartilage and chronic inflammation of surrounding tissues. MMP-13 is the primary matrix metalloproteinase involved in cartilage degradation through its particular ability to cleave type II collagen .

Cartilage Degradation Prevention

MMP-13 inhibitors have been developed with superior selectivity profiles over traditional MMP inhibitors. These inhibitors work by binding deeply in the S1′ region of MMP-13, thereby preventing cartilage degradation .

Hydrogel-Based In Vitro Models

MMP-13 inhibitors have been tested using a GelMA-alginate hydrogel-based osteoarthritis model induced by cytokines interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) . This model has shown promise as a preclinical testing platform due to its resemblance to native extracellular matrix (ECM), abundant availability, and ease of use .

Reduction of Neurotoxicity

DB04760, a specific MMP-13 inhibitor, has been shown to significantly reduce paclitaxel neurotoxicity . This suggests that MMP-13 inhibitors could potentially be used to mitigate the side effects of certain neurotoxic drugs.

Anticancer Activity

DB04760 has demonstrated anticancer activity . While the exact mechanisms are not fully understood, this suggests a potential role for MMP-13 inhibitors in cancer treatment.

Drug Screening

The GelMA-alginate hydrogel-based osteoarthritis model has been highlighted as an alternative to human-sourced cartilage explants for in vitro drug screening . This could potentially expedite the process of drug discovery and development.

Mecanismo De Acción

Target of Action

The primary target of the MMP-13 Inhibitor, also known as N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide or DB04760, is Matrix Metalloproteinase-13 (MMP-13) . MMP-13 is a member of the matrix metalloproteinases (MMPs) family, a group of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . MMP-13 plays a crucial role in the degradation of the ECM, which is essential for processes such as embryonic development and angiogenesis .

Mode of Action

DB04760 is a potent, highly selective, non-zinc-chelating MMP-13 inhibitor . It interacts with MMP-13 and inhibits its activity, with an IC50 of 8 nM . This interaction prevents MMP-13 from degrading the ECM, thereby controlling the remodeling of tissues .

Biochemical Pathways

The inhibition of MMP-13 by DB04760 affects the ECM remodeling pathway . Normally, MMP-13 degrades almost every component of the ECM, a process that is crucial for tissue remodeling and repair . When the expression of mmps like mmp-13 is altered, it can lead to the abnormal degradation of the ecm, which is associated with the development of chronic degenerative diseases . By inhibiting MMP-13, DB04760 prevents this abnormal degradation, thereby affecting the ECM remodeling pathway .

Pharmacokinetics

These properties would determine how well DB04760 reaches its target (MMP-13), how long it stays in the body, and how it is eventually eliminated .

Result of Action

The inhibition of MMP-13 by DB04760 results in the prevention of ECM degradation . This can have various molecular and cellular effects, depending on the specific context. For instance, in the context of osteoarthritis, the inhibition of MMP-13 can prevent the degradation of articular cartilage, potentially slowing down the progression of the disease .

Propiedades

IUPAC Name |

4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRREJCFXFNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)